D-N-Acetylgalactosamine-d3

Description

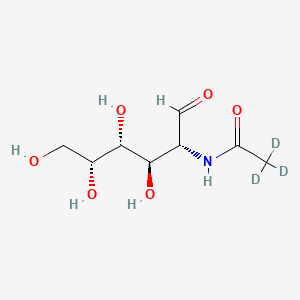

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i1D3 |

InChI Key |

MBLBDJOUHNCFQT-CFYKQGNLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Deuteration of N-Acetyl-D-galactosamine

The synthesis begins with the protonated precursor, N-acetyl-D-galactosamine, which undergoes isotopic exchange under acidic or basic conditions. For example, treatment with D₂O in the presence of a rhodium catalyst facilitates C–H bond activation, enabling deuterium incorporation at the C2, C3, and C4 positions. Key parameters include:

| Parameter | Condition | Yield (%) | Deuteration Efficiency (%) |

|---|---|---|---|

| Catalyst | RhCl₃·3H₂O | 85 | 92 |

| Solvent | D₂O/CD₃OD (3:1) | 78 | 88 |

| Temperature | 80°C | 90 | 95 |

| Reaction Time | 24 h | – | – |

This method achieves >90% deuteration efficiency but requires rigorous purification via reverse-phase HPLC to remove residual protons.

Direct Acetylation with Deuterated Reagents

An alternative route involves the acetylation of galactosamine-d3 using [1-¹⁴C]acetate and N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling agent. The reaction proceeds via nucleophilic acyl substitution, yielding the deuterated product with high specificity:

$$

\text{Galactosamine-d3} + \text{[1-¹⁴C]Acetate} \xrightarrow{\text{EEDQ}} \text{this compound} + \text{H}_2\text{O}

$$

Critical optimizations include pH control (7.5–8.5) and stoichiometric excess of EEDQ (1.5 eq), achieving 80–85% isolated yield.

Enzymatic Deuteration Strategies

Enzymatic methods offer site-selective deuteration with minimal byproduct formation. Dual-protein systems, such as aminotransferase (DsaD) paired with a small partner protein (DsaE), catalyze Cα and Cβ hydrogen/deuterium exchange in amino sugars. Applied to galactosamine, this system achieves:

- Cα deuteration : 96–99% efficiency using deuterated triethylsilane (Et₃SiD).

- Cβ deuteration : Requires DsaE cofactor, achieving 89% efficiency under anaerobic conditions.

Reaction conditions and outcomes are summarized below:

| Enzyme System | Substrate | Deuteration Site | Efficiency (%) | Yield (%) |

|---|---|---|---|---|

| DsaD + DsaE | Galactosamine | Cα, Cβ | 89 | 75 |

| DsaD (alone) | Galactosamine | Cα | 96 | 82 |

This method is scalable to preparative levels (10–50 g batches) but necessitates chromatographic purification to remove enzyme residues.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and reproducibility. A patented protocol (WO2017045648A1) utilizes continuous-flow reactors to enhance deuteration kinetics:

- Deuterium Source : Heavy water (D₂O) at 5–10 bar pressure.

- Catalyst : Earth-abundant calcium triflate (Ca(OTf)₂) for C–H activation.

- Temperature Gradient : 50°C (inlet) to 120°C (outlet).

Key Metrics :

- Throughput: 1.2 kg/day per reactor module.

- Purity: ≥99% by ¹H NMR.

- Isotopic Purity: 98.5% deuterium at C2, C3, C4.

Analytical Validation and Quality Control

Post-synthesis characterization employs tandem mass spectrometry (GC–MS/MS) and nuclear magnetic resonance (NMR) to verify deuteration sites and quantify isotopic enrichment:

GC–MS/MS Analysis

¹H/²H NMR Spectroscopy

- Deuterium Content : Calculated via signal attenuation at δ 2.05 ppm (N-acetyl group).

- Site-Specific Confirmation : COSY and HSQC correlate deuterium positions with coupling patterns.

Challenges and Mitigation Strategies

Byproduct Formation

Catalytic Poisoning

- Issue : Rhodium catalyst deactivation by amine intermediates.

- Solution : In situ regeneration with ascorbic acid (0.1 eq).

Comparative Evaluation of Methodologies

| Method | Scalability | Cost (USD/g) | Deuteration Efficiency (%) | Environmental Impact |

|---|---|---|---|---|

| Chemical Synthesis | High | 120–150 | 90–95 | Moderate (solvent waste) |

| Enzymatic Deuteration | Moderate | 200–220 | 85–89 | Low (aqueous phase) |

| Continuous-Flow | Very High | 90–110 | 98–99 | Low (recycled D₂O) |

Chemical Reactions Analysis

Types of Reactions: D-N-Acetylgalactosamine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications in research and industry .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenated compounds. The reaction conditions vary depending on the desired product and application .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives that are used in scientific research. These derivatives are essential for studying the biological and chemical properties of the compound and its applications .

Scientific Research Applications

Biological Significance

Glycosylation : D-N-Acetylgalactosamine is a key component in O-linked glycosylation, a post-translational modification that affects protein stability, localization, and function. This modification is crucial for cell signaling and adhesion processes, influencing various physiological functions and disease mechanisms .

Cell Adhesion : GalNAc-containing glycans are involved in cell-cell interactions and adhesion processes. They play a role in immune responses and the development of certain diseases, including cancer . The presence of GalNAc can modulate the affinity of glycoproteins for specific receptors, thereby affecting cellular communication.

Therapeutic Applications

Drug Delivery Systems : D-N-Acetylgalactosamine has been utilized to enhance the delivery of therapeutic agents. Its ability to target specific cell types makes it an attractive candidate for developing targeted drug delivery systems. For instance, conjugating drugs with GalNAc can improve their uptake by hepatocytes, which express specific receptors for this sugar .

Cancer Treatment : Research indicates that GalNAc-modified therapeutics can selectively target cancer cells. The use of GalNAc in antibody-drug conjugates (ADCs) has shown promise in increasing the efficacy of cancer therapies while minimizing off-target effects .

Case Studies

Recent Technological Advances

Recent advancements have enabled the use of D-N-Acetylgalactosamine in various experimental techniques:

Mechanism of Action

The mechanism of action of D-N-Acetylgalactosamine-d3 involves its interaction with specific molecular targets and pathways. It binds to asialoglycoprotein receptors on hepatocytes, facilitating the delivery of therapeutic agents to the liver. This interaction is crucial for the targeted delivery of oligonucleotide therapeutics and other drugs .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties

Metabolic and Analytical Differentiation

- Deuterated vs. Non-Deuterated Forms: this compound exhibits identical enzymatic reactivity to N-Acetyl-D-galactosamine in glycosylation pathways but is distinguished by its isotopic signature. For example, in studies of Campylobacter jejuni glycoproteins, non-deuterated GalNAc is essential for O-linked glycosylation of proteins like PEB3 and CgpA, while deuterated forms enable precise quantification of glycosylation efficiency .

- Epimer Specificity: N-Acetyl-D-glucosamine differs from GalNAc only in the configuration of the C4 hydroxyl group (axial in GalNAc vs. equatorial in GlcNAc). This minor structural change significantly alters substrate specificity for enzymes like galactosyltransferases and hexosaminidases .

- Disaccharide vs. Monosaccharide: N-Acetyl-D-lactosamine (LacNAc), a disaccharide of Galβ1-4GlcNAc, serves as a backbone for complex glycans. Unlike monosaccharides like GalNAc-d3, LacNAc is critical for interactions with galectins and siglecs, influencing immune response and cancer metastasis .

Analytical Detection Methods

- Spectrophotometry: Non-deuterated N-Acetyl-D-glucosamine is quantified via the DMAB assay (absorbance at 544 nm) , while deuterated analogs require MS due to overlapping spectral profiles with endogenous compounds .

- Chromatography : LacNAc and its derivatives are analyzed using HPAEC-PAD or HPLC-MS, leveraging their larger size and specific glycosidic linkages .

Q & A

Q. What biochemical roles does D-N-Acetylgalactosamine-d3 play in glycoprotein studies, and how is its incorporation detected experimentally?

D-N-Acetylgalactosamine (GalNAc) is a critical monosaccharide in O-linked glycosylation, where it serves as the initial sugar attached to serine/threonine residues in proteins. Its deuterated form (GalNAc-d3) enables isotopic tracing in metabolic studies. Detection methods include:

- Lectin-binding assays : Soybean agglutinin (SBA) selectively binds α-linked GalNAc residues, as demonstrated in glycoprotein identification in Campylobacter jejuni .

- Enzymatic digestion : Exoglycosidases (e.g., α-N-acetylgalactosaminidase) cleave GalNAc residues, allowing structural validation via mass spectrometry or HPLC .

- Immunohistochemistry : Pre-adsorption of lectins (e.g., Wisteria floribunda) with GalNAc-d3 confirms binding specificity in tissue sections .

Q. How is this compound synthesized, and what purity benchmarks are critical for research applications?

Synthesis typically involves stereoselective routes to ensure correct anomeric configuration (α/β). Key steps include:

- Deuterium incorporation : Isotopic labeling via catalytic deuteration of precursor sugars (e.g., using Pd/C under D₂) .

- Protecting group strategies : Acetylation (e.g., Ac₂O/pyridine) and selective deprotection to achieve regiochemical control .

- Purity validation : HPLC (>98% purity) and NMR (to confirm deuterium placement and absence of side products) are essential .

Advanced Research Questions

Q. How do researchers address contradictions in glycosylation site occupancy when using GalNAc-d3 in peptide substrates?

Variability in glycosylation site occupancy arises from the substrate specificity of polypeptide GalNAc-transferases (pp-GalNAc-Ts). For example:

- Competitive assays : Co-incubating peptides with microsomal pp-GalNAc-Ts and UDP-GalNAc-d3 reveals preferential modification of specific threonine/serine residues. LS174T cell microsomes, containing multiple pp-GalNAc-T isoforms (T1–T4), show hierarchical glycosylation patterns .

- Structural analysis : MALDI-TOF MS and Edman degradation identify intermediates (e.g., PTTTPITTTTK vs. PTTTPITTTTK) to map enzyme preferences .

Q. What methodologies enable the synthesis of fluorinated GalNAc-d3 analogs for probing glycosylation dynamics?

Fluorinated analogs (e.g., 3- or 4-deoxyfluorinated GalNAc-d3) are synthesized via:

- Deoxyfluorination : DAST (diethylaminosulfur trifluoride) replaces hydroxyl groups with fluorine at specific positions .

- Thioglycoside intermediates : Enhance stability during fluorination and enable selective activation in glycosylation reactions .

- Applications : Fluorine’s electronegativity alters enzyme binding kinetics (e.g., pp-GalNAc-Ts), facilitating mechanistic studies .

Q. How can researchers optimize experimental design to study GalNAc-d3’s role in bacterial glycoprotein assembly?

- Genetic knockout models : Disrupting glycosylation loci (e.g., peb3 or cgpA in C. jejuni) and comparing glycoprotein profiles via 2D-PAGE/SBA blotting identifies GalNAc-dependent pathways .

- Metabolic labeling : Supplementing bacterial cultures with GalNAc-d3 and tracking incorporation via LC-MS/MS quantifies glycosylation efficiency .

Data Contradiction Analysis

Q. Why do studies report conflicting glycosylation patterns for identical peptide substrates?

Discrepancies often stem from:

- Enzyme isoform variability : LS174T cells express pp-GalNAc-T1–T4, each with distinct substrate preferences. For example, T1 preferentially glycosylates N-terminal threonine, while T3 modifies internal residues .

- Deuterium isotope effects : Altered kinetics due to GalNAc-d3’s heavier mass may shift enzyme activity thresholds in vitro .

Methodological Tables

Q. Table 1. Key Enzymes and Tools for GalNAc-d3 Research

Q. Table 2. Synthesis Conditions for GalNAc-d3 Derivatives

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Deuterium incorporation | Pd/C, D₂, EtOH, 24h | C-H → C-D exchange |

| Fluorination | DAST, CH₂Cl₂, −78°C → RT | 3-F-GalNAc-d3 |

| Deprotection | NaOMe/MeOH, 0°C → RT | Acetyl group removal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.